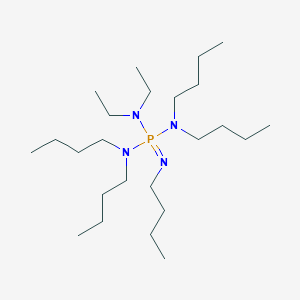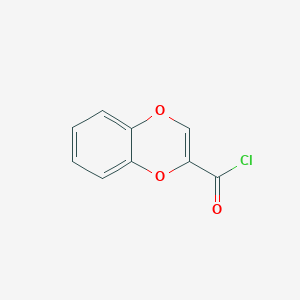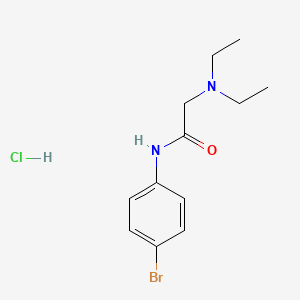![molecular formula C23H42O B14433503 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene CAS No. 80336-14-7](/img/structure/B14433503.png)
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a hexadecyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with hexadecyloxy reagents under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also optimize the production yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A simpler analog without the hexadecyloxy group.
4-Methylcyclohexene: A similar compound with a methyl group instead of the hexadecyloxy group.
4-Vinylcyclohexene: Another analog with a vinyl group.
Uniqueness: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
80336-14-7 |
|---|---|
Molekularformel |
C23H42O |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
4-(hexadecoxymethylidene)cyclohexene |
InChI |
InChI=1S/C23H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-16,22H,2-14,17-21H2,1H3 |
InChI-Schlüssel |
XWYVMKNIMIABCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC=C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


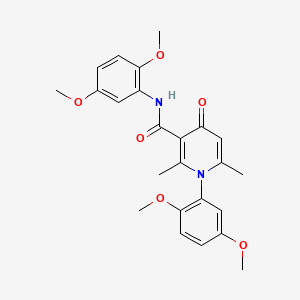
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
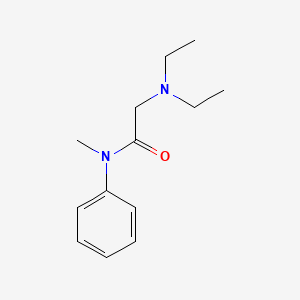
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
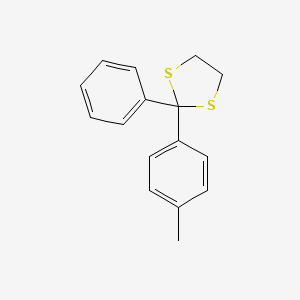
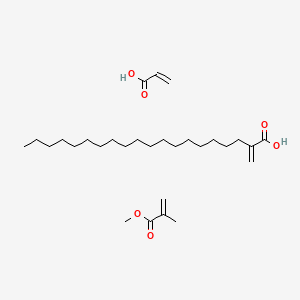
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

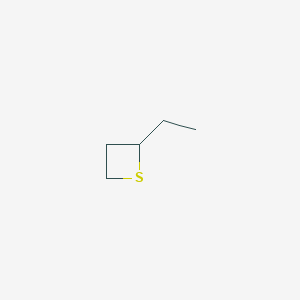
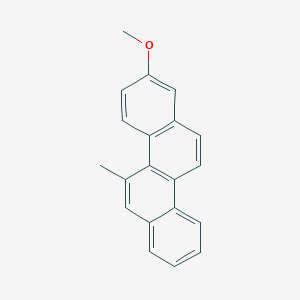
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
